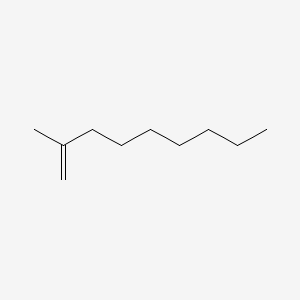

2-Methyl-1-nonene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-methylnon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZQHQUVNZVGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183942 | |

| Record name | 2-Methyl-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-71-4 | |

| Record name | 2-Methyl-1-nonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1-nonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Methyl-1-nonene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-methyl-1-nonene, a branched aliphatic alkene. The information is curated for professionals in research and development, with a focus on data-driven insights and practical experimental guidance.

Core Chemical Properties

This compound is a colorless liquid with a chemical formula of C10H20.[1][2] It is classified as a flammable liquid and can cause serious eye damage. The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C10H20 | [1][2] |

| Molecular Weight | 140.27 g/mol | [1] |

| CAS Number | 2980-71-4 | [1][2] |

| Density | 0.745 g/mL at 25 °C | [3] |

| Boiling Point | 100 °C at 68 mmHg | [3] |

| Melting Point | -64.82 °C | [4] |

| Flash Point | 46.1 °C (115.0 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.424 | [4] |

| LogP | 3.923 | [4] |

| Vapor Pressure | 2.39 mmHg at 25°C | [4] |

Reactivity and Key Chemical Transformations

As a branched alkene, the reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond. This functional group makes it more reactive than its alkane counterparts and serves as a versatile handle for a variety of organic transformations.[6] Key reactions include electrophilic additions, oxidation, and oligomerization.

Electrophilic Addition: Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[7][8][9] For this compound, this reaction is expected to yield 2-methyl-1-nonanol as the major product, where the hydroxyl group adds to the less substituted carbon of the double bond. The reaction proceeds via a syn-addition of the hydroborane across the double bond, followed by oxidation with retention of stereochemistry.[7]

Oxidation: Epoxidation

The double bond of this compound is susceptible to oxidation by various reagents to form epoxides (oxiranes).[6] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.[10] The resulting epoxide, 2-methyl-1,2-epoxynonane, is a valuable intermediate for the synthesis of diols and other functionalized molecules. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond.

Oligomerization

This compound can undergo oligomerization in the presence of suitable catalysts, such as zirconocene complexes activated by methylaluminoxane (MAO).[11][12] This process involves the linking of several monomer units to form larger molecules. The resulting oligomers can have applications as synthetic lubricating oils.[13] The distribution of oligomer chain lengths can often be controlled by adjusting reaction conditions such as temperature and catalyst concentration.[13]

References

- 1. This compound | C10H20 | CID 137784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound 97 2980-71-4 [sigmaaldrich.com]

- 6. This compound | 2980-71-4 | Benchchem [benchchem.com]

- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-nonene via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-nonene through the Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1] This document outlines the reaction mechanism, detailed experimental protocols, and relevant data for the successful execution of this olefination reaction.

Reaction Scheme and Principles

The Wittig reaction facilitates the conversion of a ketone or aldehyde to an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent.[2][3] In the synthesis of this compound, the carbonyl group of 2-nonanone is replaced by a methylene group from methylenetriphenylphosphorane. The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[4]

Caption: Overall reaction for the synthesis of this compound.

Detailed Reaction Mechanism

The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition pathway, forming a four-membered ring intermediate called an oxaphosphetane.[3][5] This intermediate then decomposes to yield the final alkene and triphenylphosphine oxide.

The synthesis of this compound via the Wittig reaction involves two key stages:

-

In situ generation of the phosphorus ylide: Methylenetriphenylphosphorane is typically prepared immediately before use by deprotonating methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium (n-BuLi).[5]

-

Reaction with the ketone: The generated ylide then reacts with 2-nonanone to form this compound.

Caption: Step-wise mechanism of the Wittig reaction.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 |

| 2-Nonanone | C₉H₁₈O | 142.24 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

3.2. Procedure

Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

Under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Add anhydrous tetrahydrofuran (THF) via syringe to suspend the phosphonium salt.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (typically 1.6 M in hexanes) dropwise to the stirred suspension. A color change to deep yellow or orange-red indicates the formation of the ylide.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

Part B: Synthesis of this compound

-

Cool the freshly prepared ylide solution back to 0 °C.

-

Slowly add a solution of 2-nonanone in anhydrous THF to the ylide solution via syringe.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by thin-layer chromatography).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Part C: Purification

-

The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether).

-

Alternatively, the triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent mixture and removed by filtration.

Quantitative Data

The following tables summarize key quantitative data for the reactants and typical reaction conditions.

Table 1: Physical Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyltriphenylphosphonium bromide | 357.23 | N/A (solid) | N/A |

| 2-Nonanone | 142.24 | 194-195 | 0.826 |

| This compound | 140.27 | 164-166 | 0.745 |

| Triphenylphosphine oxide | 278.28 | >360 | N/A (solid) |

Table 2: Representative Reaction Parameters

| Parameter | Value |

| Stoichiometry (Ylide:Ketone) | 1.1 : 1.0 |

| Concentration of 2-Nonanone in THF | 0.5 - 1.0 M |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 12 hours |

| Typical Yield | 70-85% (estimated) |

Note: The yield is an estimate based on similar Wittig reactions and may vary depending on the specific reaction conditions and purification efficiency.

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the alkene, showing characteristic signals for the vinyl protons and the methyl group attached to the double bond.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C stretching and =C-H bending vibrations for the alkene functional group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (140.27 g/mol ).

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction, as the Wittig reagent is highly reactive towards water.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

All manipulations should be performed in a well-ventilated fume hood.

This guide provides a framework for the synthesis of this compound using the Wittig reaction. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

An In-Depth Technical Guide to the Grignard Reaction for the Synthesis of 2-Methyl-1-nonene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Methyl-1-nonene, a valuable alkene in organic synthesis, utilizing the robust and versatile Grignard reaction. The described methodology involves a two-step process: the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, followed by the dehydration of this intermediate to yield the desired alkene. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Reaction Overview

The synthesis of this compound is achieved through a well-established two-step reaction sequence. The first step involves the synthesis of the tertiary alcohol, 2-methylnonan-2-ol, via the Grignard reaction between heptylmagnesium bromide and propan-2-one (acetone). The second step is the acid-catalyzed dehydration of the resulting alcohol to produce this compound.

Step 1: Grignard Reaction

The Grignard reagent, heptylmagnesium bromide, is prepared by the reaction of 1-bromoheptane with magnesium metal in an anhydrous ether solvent. This organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent acidic workup protonates the intermediate alkoxide to yield 2-methylnonan-2-ol.

Step 2: Dehydration

The tertiary alcohol, 2-methylnonan-2-ol, is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water). The departure of water results in the formation of a carbocation, which is then deprotonated by a weak base (such as water or the conjugate base of the acid catalyst) to form the alkene, this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions, as they are highly reactive towards protic solvents like water.[1]

Preparation of Heptylmagnesium Bromide (Grignard Reagent)

This procedure outlines the in situ preparation of heptylmagnesium bromide from 1-bromoheptane and magnesium turnings.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Magnesium Turnings | 24.31 | 2.4 g | 0.10 |

| 1-Bromoheptane | 179.09 | 17.9 g (14.5 mL) | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| Iodine | 253.81 | 1-2 small crystals | - |

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to remove any adsorbed moisture.

-

The magnesium turnings and a crystal of iodine are placed in the flask. The iodine helps to activate the magnesium surface.

-

A solution of 1-bromoheptane in 25 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount of the 1-bromoheptane solution is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and the onset of gentle reflux. If the reaction does not start, gentle warming may be applied.

-

The remainder of the 1-bromoheptane solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be gray and cloudy.

Synthesis of 2-Methylnonan-2-ol

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Heptylmagnesium Bromide Solution | ~203.40 | (from step 2.1) | ~0.10 |

| Propan-2-one (Acetone), anhydrous | 58.08 | 5.8 g (7.4 mL) | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| Saturated Aqueous Ammonium Chloride | - | 100 mL | - |

| 6 M Hydrochloric Acid | - | As needed for workup | - |

Procedure:

-

The prepared Grignard reagent is cooled in an ice bath.

-

A solution of anhydrous acetone in 25 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard solution. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution with vigorous stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-methylnonan-2-ol.

-

Purification can be achieved by distillation.

Dehydration of 2-Methylnonan-2-ol to this compound

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-Methylnonan-2-ol | 158.28 | (from step 2.2) | - |

| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed for neutralization | - |

| Anhydrous Sodium Sulfate | - | For drying | - |

Procedure:

-

The crude or purified 2-methylnonan-2-ol is placed in a round-bottom flask.

-

Concentrated sulfuric acid is added dropwise with cooling in an ice bath.

-

The mixture is heated gently to distill the alkene product. The receiving flask should be cooled in an ice bath to minimize evaporation of the volatile product.

-

The collected distillate is washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the final product, this compound, can be further purified by fractional distillation. A reported yield for a similar dehydration of 2-methyl-2-butanol is approximately 50%.[2]

Data Presentation

The following tables summarize the key physical and spectroscopic data for the intermediate and final products.

Table 1: Physical Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Methylnonan-2-ol | 158.28 | - | - | - |

| This compound | 140.27 | 166.1 at 760 mmHg[3] | 0.744 at 25 °C[3] | 1.424[3] |

Table 2: Spectroscopic Data for 2-Methylnonan-2-ol

| Spectroscopy | Key Features |

| IR (Infrared) | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹).[4] |

| ¹H NMR (Proton) | Signals corresponding to the methyl groups, the long alkyl chain, and the hydroxyl proton. |

| ¹³C NMR (Carbon) | Signals for the quaternary carbon attached to the hydroxyl group, the methyl groups, and the carbons of the heptyl chain. |

| Mass Spec (MS) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| IR (Infrared) | C=C stretch (~1650 cm⁻¹), =C-H stretch (~3080 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹).[5] |

| ¹H NMR (Proton) | Signals for the vinyl protons (~4.7 ppm), the allylic protons, the methyl group on the double bond, and the long alkyl chain. |

| ¹³C NMR (Carbon) | Signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain and methyl group. |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 140 and characteristic fragmentation pattern.[6] |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

References

- 1. studylib.net [studylib.net]

- 2. 2-Methyl-2-nonanol [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound-3-yne (CAS 70058-00-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-nonene

This guide provides a detailed overview of the key physical properties of 2-Methyl-1-nonene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.

Core Physical Properties

This compound, an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀, is a colorless liquid utilized in various chemical syntheses, including fragrance and flavor production.[1] A precise understanding of its physical properties is crucial for its application and for the design of experimental procedures.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are compiled from various sources and represent standard measurements.

| Physical Property | Value | Conditions |

| Boiling Point | 166.1 °C | at 760 mmHg[1] |

| 100 °C | at 68 mmHg[2] | |

| Density | 0.745 g/mL | at 25 °C[2] |

| 0.744 g/mL | Not specified | |

| Molar Mass | 140.27 g/mol | |

| Refractive Index | 1.424 | at 20 °C |

Experimental Protocols

The determination of the physical properties of a liquid compound such as this compound requires meticulous experimental techniques. Below are detailed methodologies for accurately measuring its boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For alkenes like this compound, the boiling point is influenced by factors such as molecular weight and branching of the carbon chain.[3][4][5] Several methods can be employed for its determination, including the Thiele tube method, distillation, and reflux.[6] The Thiele tube method is particularly advantageous for its use of small sample volumes.[6]

Thiele Tube Method Protocol:

-

Sample Preparation: A small sample of this compound (less than 0.5 mL) is placed into a small glass vial (Durham tube).[6]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample vial with the open end down.[6]

-

Apparatus Assembly: The vial is attached to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[6] This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated at the side arm to ensure uniform heat distribution via convection.

-

Observation: As the temperature rises, a continuous stream of bubbles will emerge from the capillary tube. Heating should continue until the temperature is slightly above the expected boiling point.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6]

-

Pressure Correction: The recorded boiling point should be corrected to standard pressure (760 mmHg) if the experimental pressure differs.

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume.[7] For liquids like this compound, density can be accurately determined by measuring the mass of a known volume of the liquid.[8][9]

Mass and Volume Measurement Protocol:

-

Apparatus: A calibrated volumetric flask or a precise graduated cylinder and an analytical balance are required.

-

Mass of Empty Container: The mass of the clean and dry volumetric flask or graduated cylinder is accurately measured using the analytical balance.[8]

-

Volume of Liquid: A precise volume of this compound is added to the container. When using a graduated cylinder, the volume should be read from the bottom of the meniscus.[8]

-

Mass of Container with Liquid: The combined mass of the container and the liquid is measured.[8]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[7]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. The measurement should be repeated multiple times to ensure accuracy and precision.[8]

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties of this compound.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Caption: Workflow for Density Determination by Mass and Volume Measurement.

References

- 1. Page loading... [guidechem.com]

- 2. This compound 97 2980-71-4 [sigmaaldrich.com]

- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. testbook.com [testbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homesciencetools.com [homesciencetools.com]

Spectroscopic Profile of 2-Methyl-1-nonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1-nonene, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.68 | s | 2H | =CH₂ (a) |

| ~1.98 | t | 2H | -CH₂-C= (c) |

| ~1.71 | s | 3H | -CH₃ (b) |

| ~1.27 | m | 10H | -(CH₂)₅- (d, e, f, g, h) |

| ~0.88 | t | 3H | -CH₃ (i) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~145.5 | C=CH₂ (j) |

| ~109.5 | =CH₂ (k) |

| ~38.1 | -CH₂-C= (l) |

| ~31.9 | -(CH₂)₅- |

| ~29.8 | -(CH₂)₅- |

| ~29.3 | -(CH₂)₅- |

| ~28.0 | -(CH₂)₅- |

| ~22.7 | -(CH₂)₅- |

| ~22.5 | -CH₃ (m) |

| ~14.1 | -CH₃ (n) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch |

| ~2955, ~2925, ~2855 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch |

| ~1465 | Medium | -CH₂- bend |

| ~890 | Strong | =CH₂ bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 140 | ~10 | [M]⁺ (Molecular Ion) |

| 111 | ~25 | [M - C₂H₅]⁺ |

| 97 | ~40 | [M - C₃H₇]⁺ |

| 83 | ~60 | [M - C₄H₉]⁺ |

| 69 | ~85 | [M - C₅H₁₁]⁺ |

| 56 | 100 | [C₄H₈]⁺ (Base Peak) |

| 41 | ~95 | [C₃H₅]⁺ |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound is typically dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

The infrared spectrum of liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample (without solvent) is typically prepared as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The volatile this compound is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart of the spectroscopic analysis process.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the logical relationship of the fragmentation process of this compound in an electron ionization mass spectrometer.

Caption: A diagram showing the major fragmentation pathways.

An In-depth Technical Guide to 2-Methyl-1-nonene: CAS Number, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 2-Methyl-1-nonene, focusing on its Chemical Abstracts Service (CAS) number, detailed safety profile, and relevant physicochemical properties. The information is presented to be a valuable resource for laboratory and research applications.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 2980-71-4[1][2][3][4] |

| Molecular Formula | C10H20[1][2][3] |

| Molecular Weight | 140.27 g/mol [5] |

| Synonyms | 1-Nonene, 2-methyl-[1][2][4] |

| Linear Formula | CH3(CH2)5CH2C(CH3)=CH2 |

| InChI Key | YLZQHQUVNZVGOK-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Appearance | Colorless volatile liquid with a disagreeable odor.[6] |

| Boiling Point | 100 °C at 68 mmHg[7] |

| 166.1 °C at 760 mmHg[3] | |

| Melting Point | -64.82 °C[3][7] |

| Density | 0.745 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.424[3][7] |

| Flash Point | 46.1 °C (115.0 °F) - closed cup |

| Vapor Pressure | 2.39 mmHg at 25 °C[3] |

| Water Solubility | Insoluble in water.[6] |

Safety and Hazard Information

This compound is classified as a hazardous substance.[5] Adherence to safety guidelines is crucial when handling this chemical.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information.

| GHS Classification | |

| Signal Word | Danger [5] |

| Pictograms | |

| GHS02: Flammable[5] | |

| GHS05: Corrosive[5] | |

| Hazard Statements | H226: Flammable liquid and vapor.[5][8] |

| H318: Causes serious eye damage.[5] | |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8] |

| P233: Keep container tightly closed.[5] | |

| P240: Ground/bond container and receiving equipment.[5] | |

| P241: Use explosion-proof electrical/ventilating/lighting equipment.[5] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Proper storage and handling procedures are essential for maintaining the stability of this compound and ensuring laboratory safety.

-

Storage: Store in a cool, dark, and well-ventilated place.[8] The recommended storage temperature is 2-8°C.[3][7] Keep the container tightly closed and store away from incompatible materials such as oxidizing agents.[8]

-

Handling: Handle in a well-ventilated area.[8] Use personal protective equipment, including safety goggles, gloves, and appropriate respiratory protection.[8] Take precautionary measures against static discharge.[8][9][10]

Experimental Applications and Protocols

This compound is utilized in atmospheric chemistry research, specifically to study the rate constants of gas-phase reactions involving NO3 radicals and ozone (O3) through relative rate methods.[3][7]

While detailed, step-by-step experimental protocols are proprietary to the conducting research institutions, the general methodology for relative rate studies involves:

-

Introduction of the reactant (this compound) and a reference compound with a known reaction rate constant into a reaction chamber.

-

Introduction of the radical species (e.g., NO3 or O3).

-

Monitoring the decay of both the reactant and the reference compound over time, typically using techniques like gas chromatography (GC) or mass spectrometry.

-

Calculating the rate constant of the reactant relative to the known rate constant of the reference compound.

Visualized Information

To further clarify the information presented, the following diagrams have been generated using the DOT language.

Caption: Workflow for Chemical Safety Assessment.

Caption: Relationship between Properties and Hazards.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C10H20 | CID 137784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-METHYL-1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Isomers of 2-Methyl-1-nonene and their characteristics

An In-depth Technical Guide to the Isomers of 2-Methyl-1-nonene and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical research and pharmaceutical development, a thorough understanding of isomerism is paramount. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit markedly different physicochemical properties, reactivity, and biological activity. The C10H20 alkene, this compound, and its various isomers serve as an excellent model system for exploring the challenges and methodologies associated with the separation and characterization of structurally similar compounds. While not pharmacologically active themselves, the analytical principles applied to these simple alkenes are directly transferable to the study of complex drug candidates, where stereoisomerism can mean the difference between a potent therapeutic and an inert or even toxic substance.

This technical guide provides a detailed overview of the isomers of this compound, focusing on their structural diversity, physicochemical properties, and the experimental protocols required for their synthesis, separation, and characterization.

Isomers of Methylnonene

The molecular formula C10H20 encompasses a large number of structural and stereoisomers. Focusing on the "methylnonene" backbone, we can systematically identify numerous isomers by varying the position of the methyl group along the nonene chain and the location of the double bond. These can be broadly categorized as constitutional (structural) isomers and stereoisomers.

Constitutional Isomers: These isomers differ in the connectivity of their atoms. This includes:

-

Positional Isomers: The methyl group or the double bond is at a different position on the carbon chain (e.g., this compound vs. 3-methyl-1-nonene[1], or this compound vs. 2-methyl-2-nonene[2]).

-

Chain Isomers: The arrangement of the carbon skeleton itself is different (e.g., methylnonenes vs. ethyloctenes).

Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. For methylnonenes, this primarily involves:

-

E/Z (Geometric) Isomerism: Occurs in isomers with a double bond that is not at the terminal position, where different groups are attached to each carbon of the double bond (e.g., (E)-2-methyl-3-nonene and (Z)-2-methyl-3-nonene).

The following diagram illustrates the classification of some of the isomers of this compound.

Physicochemical Characteristics

The subtle structural differences among isomers lead to variations in their physical properties, which are crucial for developing separation strategies. The boiling point, for instance, is influenced by molecular shape, with more linear molecules generally having higher boiling points than more branched or compact ones.

| Isomer | Molecular Formula | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | C10H20 | 2980-71-4 | 100 / 68 mmHg | 0.745 (at 25°C)[3] | 1.424[3] |

| 3-Methyl-1-nonene | C10H20 | N/A | N/A | N/A | N/A |

| 2-Methyl-2-nonene | C10H20 | 6094-01-5 | N/A | N/A | N/A |

| (E)-4-Methyl-2-nonene | C10H20 | 121941-01-3 | N/A | N/A | N/A |

Experimental Protocols

Synthesis of Methylnonene Isomers

A variety of synthetic routes can be employed to produce specific alkene isomers. A common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. For example, this compound can be synthesized by reacting nonanal with the Wittig reagent derived from methyltriphenylphosphonium bromide. Control over reaction conditions is crucial to ensure high yield and prevent the formation of unwanted side products.

Another approach involves the dehydration of a corresponding alcohol. For instance, 2-methyl-2-nonene can be synthesized via the acid-catalyzed dehydration of 2-methyl-2-nonanol. The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) will depend on the substrate and the reaction conditions.

Separation of Isomers: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile isomers.[4] The choice of the stationary phase in the GC column is critical for achieving separation.

-

Nonpolar Stationary Phases (e.g., squalane, DB-1, DB-5): On these columns, isomers are primarily separated based on their boiling points.[5] Generally, for a given carbon number, the elution order is influenced by the double bond position (terminal alkenes often retained longer than internal ones) and geometric isomerism (trans isomers are typically more volatile and elute before cis isomers).[5]

-

Polar Stationary Phases (e.g., Carbowax): These phases introduce specific interactions with the π-electrons of the double bond, which can alter the elution order compared to nonpolar columns.[5][6] This can be particularly useful for separating positional isomers that have very similar boiling points.

Example GC Protocol for Alkene Isomer Separation:

-

Instrument: Agilent 7890A GC system with FID detector.

-

Column: HP-5 (nonpolar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 5°C/min to 150°C.

-

Sample Preparation: Dilute the isomer mixture in hexane (1:1000).

Characterization of Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of isomers.

-

¹H NMR: The chemical shifts of vinylic protons (hydrogens attached to the double bond carbons) are highly diagnostic, typically appearing in the 4.5-6.0 ppm range.[7] The splitting patterns (coupling constants) between adjacent protons provide information about the connectivity and stereochemistry (cis/trans) of the double bond. Protons on carbons adjacent to the double bond (allylic protons) also have characteristic chemical shifts (typically 1.6-2.2 ppm).

-

¹³C NMR: The sp²-hybridized carbons of the double bond are readily identified in the ¹³C NMR spectrum, typically appearing in the 100-150 ppm region.[8][9] The exact chemical shifts can help distinguish between positional isomers.

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers.

-

Molecular Ion Peak (M+): The mass spectrum of an alkene typically shows a distinct molecular ion peak, confirming the molecular formula C10H20 (m/z = 140).[10]

-

Fragmentation: Alkenes undergo characteristic fragmentation patterns, most notably allylic cleavage, where the bond beta to the double bond is broken, leading to a stable allylic carbocation.[11] The resulting fragment ions can help determine the position of the double bond and the branching of the carbon chain. However, it is important to note that mass spectra of positional and even geometric isomers can be very similar, making unambiguous identification based on MS alone challenging.[12] The McLafferty rearrangement is another characteristic fragmentation pathway for certain alkenes.[10][11]

Experimental Workflow

The following diagram outlines a typical workflow for the separation and characterization of methylnonene isomers.

Relevance in Drug Development

The precise techniques used to separate and identify simple alkene isomers are fundamental in a pharmaceutical context. The biological activity of a drug molecule is critically dependent on its three-dimensional structure. Different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the separation and individual testing of stereoisomers of new drug entities. Therefore, the mastery of advanced chromatographic and spectroscopic techniques, as detailed in this guide, is essential for professionals in drug discovery, development, and quality control.

Conclusion

The isomers of this compound provide a valuable case study for the analytical challenges posed by structurally similar molecules. Their separation and characterization require a multi-technique approach, heavily relying on high-resolution gas chromatography and detailed spectral analysis by NMR and mass spectrometry. The principles and experimental protocols outlined herein are broadly applicable across organic chemistry and are of particular relevance to the pharmaceutical industry, where the unambiguous identification of isomers is a critical aspect of drug safety and efficacy.

References

- 1. 3-Methyl-1-nonene | C10H20 | CID 527464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-2-nonene | C10H20 | CID 519858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | 2980-71-4 [sigmaaldrich.com]

- 4. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. Elution Rate - Alkanes VS Alkenes in Gas Chromatography - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. askthenerd.com [askthenerd.com]

- 10. youtube.com [youtube.com]

- 11. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 12. docbrown.info [docbrown.info]

Thermal stability and degradation of branched alkenes

An In-depth Technical Guide to the Thermal Stability and Degradation of Branched Alkenes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermal stability of branched alkenes is a critical parameter influencing their application across various industries, from polymer science to pharmaceutical development. Generally, branching increases the thermodynamic stability of an alkene by reducing electron density in the pi bond through hyperconjugation.[1] However, this structural feature also creates tertiary or quaternary carbon centers that can influence degradation pathways, particularly during thermal stress. This guide provides a comprehensive overview of the mechanisms governing the thermal degradation of branched alkenes, the experimental protocols used to assess their stability, and the implications of these properties in the context of drug development and formulation.

Core Concepts of Alkene Stability

The stability of an alkene is influenced by several structural factors. Understanding these is fundamental to predicting thermal behavior.

-

Degree of Substitution: Alkene stability increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond. The general order of stability is: monosubstituted < disubstituted < trisubstituted < tetrasubstituted. This is attributed to hyperconjugation, where the electrons in adjacent C-H or C-C sigma bonds help stabilize the sp² carbons.

-

Steric Strain: While substitution increases stability, steric hindrance between bulky alkyl groups can introduce strain, slightly destabilizing the molecule. For example, trans isomers, where bulky groups are on opposite sides of the double bond, are generally more stable than their cis counterparts due to reduced steric interaction.

-

Branching: Branched alkenes are typically more stable than their linear isomers.[1] The presence of tertiary or quaternary carbons enhances stability through electron donation to the double bond.[1] However, these sites can also be susceptible to initiating degradation reactions under thermal stress.

Mechanisms of Thermal Degradation

The thermal decomposition of branched alkenes, particularly in the absence of a catalyst (pyrolysis), predominantly follows a free-radical chain mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: At high temperatures, a C-C bond, which is typically weaker than a C-H bond, breaks homolytically to form two highly reactive alkyl radicals. The presence of branching can favor the scission of bonds at the branching point due to the formation of more stable tertiary radicals.

-

Propagation: The initial radicals can undergo several reactions:

-

β-Scission: The radical fragments, breaking a C-C bond beta to the radical center. This is a primary pathway for chain decomposition and results in the formation of a smaller alkene and a new, smaller alkyl radical.[2]

-

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another molecule, creating a new radical and a stable, saturated molecule.

-

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.[2]

This free-radical pathway is a critical determinant of the degradation product profile.

Caption: General mechanism for the free-radical pyrolysis of branched alkenes.

Experimental Analysis of Thermal Stability

A suite of thermoanalytical techniques is employed to characterize the thermal stability and degradation profile of materials. The combination of these methods provides a comprehensive understanding of material behavior under thermal stress.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable data. The following sections outline typical methodologies for key analytical techniques.

4.1.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and quantifying mass loss.[3][4]

-

Principle: A high-precision balance continuously weighs a sample as it is heated in a furnace. The resulting TGA curve plots percent weight loss against temperature.

-

Instrumentation: A TGA instrument consists of a microbalance, a furnace, a temperature programmer, and a gas delivery system.

-

Typical Protocol (as per ASTM E1131, ISO 11358): [3][5]

-

Sample Preparation: A small sample (typically 5-15 mg) is placed in an inert pan (e.g., platinum or alumina).[5]

-

Atmosphere: The furnace is purged with an inert gas (e.g., Nitrogen at 20-50 mL/min) to study thermal degradation (pyrolysis) or with an oxidative gas (e.g., Air or O₂) to study oxidative stability.[5]

-

Heating Program: The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, from ambient temperature to a final temperature (e.g., 800°C).[6] For kinetic studies, multiple heating rates (e.g., 5, 10, 20, 30°C/min) are used.[7]

-

Data Analysis: The onset temperature of decomposition (T_onset), the temperature of maximum degradation rate (T_max, from the derivative curve, DTG), and the residual mass are determined.

-

4.1.2 Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal transitions like glass transition (Tg), melting (Tm), and exothermic decomposition events.

-

Principle: The instrument maintains a null temperature difference between the sample and an inert reference. The energy required to do this is the heat flow, which is plotted against temperature.

-

Typical Protocol:

-

Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum pan.

-

Atmosphere: An inert atmosphere (e.g., Nitrogen) is maintained.

-

Heating Program: A common procedure is a heat-cool-heat cycle to erase the sample's prior thermal history. For example, heat from 0°C to 300°C at 10°C/min, cool at 10°C/min, then reheat at 10°C/min.[8]

-

Data Analysis: The second heating curve is typically used to determine Tg and Tm.[8] Exothermic peaks not associated with crystallization can indicate decomposition.

-

4.1.3 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This powerful hyphenated technique is used to identify the specific chemical compounds produced during thermal degradation.

-

Principle: A sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting volatile fragments (pyrolyzates) are immediately swept into a GC column for separation and then into a mass spectrometer for identification.[9]

-

Typical Protocol: [10]

-

Sample Preparation: A very small amount of sample (0.05-0.5 mg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is pyrolyzed at a set temperature (e.g., 600°C) for a short duration (e.g., 15 seconds) in a helium atmosphere.

-

GC Separation: The pyrolyzates are focused at the head of the GC column (e.g., a DB-5MS column) at a low temperature before starting a temperature ramp (e.g., 40°C to 300°C at 10°C/min) to separate the components.

-

MS Detection: The separated components are ionized and fragmented, and their mass-to-charge ratios are detected. The resulting mass spectra are compared against libraries (e.g., NIST) to identify the compounds.

-

Experimental Workflow Visualization

The synergy between these techniques provides a complete picture of thermal stability, from bulk properties to the specific chemical nature of degradants.

Caption: Workflow for the comprehensive thermal analysis of branched alkenes.

Quantitative Degradation Data

Quantitative data is essential for comparing the stability of different materials and for kinetic modeling. Polyisobutylene (PIB), a polymer of the branched alkene isobutylene, serves as an excellent model system.

| Material | Technique | Key Parameter | Value | Conditions | Reference(s) |

| Polyisobutylene (PIB) | TGA-DSC | T_onset (Decomposition) | ~300 - 413 °C | 10 K/min, N₂ atmosphere | [8][11] |

| Py-GC/MS | Major Product Yield | ~80 wt% Isobutylene | Pyrolysis at ~600°C | [12] | |

| Py-GC/MS | Other Products | Dimers, Trimers, 2,2,4-trimethylpentane | Pyrolysis in N₂ | [11] | |

| 3,3-Dimethyl-1-butene | Flow Reactor Pyrolysis | Reactivity | High | 950–1350 K, 0.04 atm | [13] |

| Key Decomposition | Dominated by unimolecular decomposition | - | [13] | ||

| 2,3-Dimethyl-2-butene | Flow Reactor Pyrolysis | Reactivity | Low (compared to isomer) | 950–1350 K, 0.04 atm | [13] |

| Key Decomposition | Dominated by H-abstraction reactions | - | [13] | ||

| Polyethylene (for comparison) | TGA | Activation Energy (Ea) | 181 kJ/mol | At 10% conversion, calculated via isoconversional method | [14] |

Note on Activation Energy (Ea): The activation energy is a critical kinetic parameter that describes the minimum energy required to initiate the degradation reaction.[15] It is not a single value but often varies with the degree of conversion (mass loss). It is calculated from TGA data collected at multiple heating rates using model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models.[2][16] Higher activation energy generally correlates with greater thermal stability.[7]

Relevance in Drug Development

The principles of thermal stability and degradation are paramount in the pharmaceutical industry, where they are investigated through forced degradation studies .[17][18] These studies are mandated by regulatory agencies (e.g., ICH guidelines) to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[17][19]

Forced Degradation Studies

Forced degradation involves intentionally stressing an Active Pharmaceutical Ingredient (API) or drug product under more severe conditions than those used for accelerated stability testing.[17] This helps to:

-

Elucidate degradation pathways.[17]

-

Identify potential degradation products.

-

Demonstrate the specificity of analytical methods used for stability testing.

-

Inform formulation and packaging decisions.[20]

Alkene moieties within a drug molecule are recognized as potentially photosensitive and susceptible to oxidation.[17][20] Thermal stress (dry heat) is a key component of these studies, typically conducted at temperatures between 40-80°C, to accelerate degradation and identify thermally-induced degradants.[17][21]

Stability of Excipients

Many drug formulations utilize polymeric excipients for functions like controlled release, stabilization, or as binders. Some of these polymers may contain branched alkene structures or produce them upon degradation. The thermal stability of these excipients is crucial, as their degradation can produce reactive species that may, in turn, degrade the API.[22][23] Thermoanalytical techniques like TGA and DSC are therefore essential for screening the compatibility of APIs with excipients and ensuring that manufacturing processes (which may involve heat, such as hot-melt extrusion) do not compromise the final product's integrity.[22][24]

Caption: Relationship between alkene branching and key thermal stability metrics.

Conclusion

The thermal stability of branched alkenes is a complex interplay between thermodynamic stability and kinetic reactivity. While branching generally enhances the intrinsic stability of the C=C double bond, it also introduces specific sites that can dictate the mechanism and products of thermal degradation. A thorough characterization using a combination of TGA, DSC, and Py-GC/MS is essential for researchers, scientists, and drug development professionals. This multi-faceted approach provides the critical data needed to predict material lifetime, ensure product quality, and meet stringent regulatory requirements in the pharmaceutical industry.

References

- 1. store.astm.org [store.astm.org]

- 2. bath.ac.uk [bath.ac.uk]

- 3. infinitalab.com [infinitalab.com]

- 4. alpinepolytech.com [alpinepolytech.com]

- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 6. researchgate.net [researchgate.net]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. tainstruments.com [tainstruments.com]

- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Activation energy - Wikipedia [en.wikipedia.org]

- 16. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medcraveonline.com [medcraveonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 21. Thermal degradation: Significance and symbolism [wisdomlib.org]

- 22. researchgate.net [researchgate.net]

- 23. farmaciajournal.com [farmaciajournal.com]

- 24. Investigation of excipients impact on polysorbate 80 degradation in biopharmaceutical formulation buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electron-Donating Influence of the Methyl Group in 2-Methyl-1-nonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted electron-donating effects of the methyl group in 2-methyl-1-nonene. Through an examination of molecular stability, reactivity in electrophilic additions, and spectroscopic signatures, this document provides a comprehensive overview of the inductive and hyperconjugative contributions of the α-methyl substituent. This guide is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering insights into the fundamental principles that govern the behavior of substituted alkenes.

Introduction: The Dual Nature of Alkyl Substitution

Alkyl groups appended to unsaturated systems, such as the methyl group in this compound, exert a significant influence on the electronic properties and reactivity of the double bond. This influence is primarily attributed to two key electronic effects: the inductive effect and hyperconjugation.

-

Inductive Effect (+I): The methyl group, being more electropositive than the sp²-hybridized vinyl carbons, donates electron density through the sigma bond framework. This polarization of the C-C single bond enriches the electron density of the double bond.

-

Hyperconjugation: This phenomenon involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the empty π* antibonding orbital of the adjacent double bond. This orbital overlap results in a more dispersed and stabilized electron system.

Collectively, these electron-donating effects increase the nucleophilicity of the double bond and stabilize the overall molecule, as well as any carbocation intermediates formed during chemical reactions.

Molecular Stability: A Quantitative Perspective

Generally, the stability of alkenes increases with the degree of substitution at the double bond. This is a direct consequence of the stabilizing electron-donating effects of alkyl groups. A disubstituted alkene like this compound is therefore more stable than a monosubstituted alkene such as its isomer, 1-nonene.

Table 1: Comparative Heats of Hydrogenation for C4 and C5 Alkenes

| Alkene | Structure | Substitution | Heat of Hydrogenation (kJ/mol) | Relative Stability |

| 1-Butene | CH₂=CHCH₂CH₃ | Monosubstituted | -127 | Least Stable |

| 2-Methyl-1-propene | CH₂=C(CH₃)₂ | Disubstituted | -119 | More Stable |

| 2-Methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | Disubstituted | -119 | More Stable |

| 3-Methyl-1-butene | CH₂=CHCH(CH₃)₂ | Monosubstituted | -127 | Less Stable |

| 2-Methyl-2-butene | CH₃CH=C(CH₃)₂ | Trisubstituted | -113 | Most Stable |

Data is representative and sourced from various organic chemistry textbooks and databases. Specific values may vary slightly depending on the experimental conditions.

The data in Table 1 clearly demonstrates that increased methyl substitution on the double bond leads to a lower heat of hydrogenation and, consequently, greater thermodynamic stability.[1][2][3][4][5][6]

Enhanced Reactivity in Electrophilic Additions

The electron-donating methyl group in this compound increases the electron density of the π-bond, making it a more potent nucleophile compared to 1-nonene. This heightened nucleophilicity translates to an accelerated rate of reaction with electrophiles.

Mechanism of Electrophilic Addition

The general mechanism for the electrophilic addition of an electrophile (E-Nu) to this compound proceeds through a two-step pathway involving the formation of a carbocation intermediate. The methyl group plays a crucial role in stabilizing this intermediate.

References

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solved PRACTICE PROBLEM 7.3 Heats of hydrogenation of three | Chegg.com [chegg.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Methyl-1-nonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-nonene is a branched alpha-olefin monomer that holds potential for the synthesis of specialty polymers. Its structure, featuring a terminal double bond and a methyl substituent on the second carbon, influences its reactivity in polymerization and the properties of the resulting polymer, poly(this compound). This document provides detailed application notes and experimental protocols for the polymerization of this compound via cationic and coordination pathways. The resulting polymers, with their unique branched structure, may find applications in areas such as viscosity modifiers, adhesives, and as components in drug delivery systems.

Due to the limited availability of specific experimental data for the polymerization of this compound in publicly accessible literature, the following protocols are based on established methods for the polymerization of structurally similar branched alpha-olefins. The provided quantitative data should be considered illustrative, representing typical results expected for such polymerizations. Researchers are encouraged to optimize these protocols for their specific applications.

Monomer Properties: this compound

A summary of the physical and chemical properties of this compound is presented in Table 1. This information is crucial for handling the monomer and for designing polymerization experiments.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀ | [1][2][3] |

| Molecular Weight | 140.27 g/mol | [1] |

| CAS Number | 2980-71-4 | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Density | 0.745 g/mL at 25 °C | |

| Boiling Point | 100 °C at 68 mmHg | |

| Refractive Index | n20/D 1.424 |

Polymerization Methods

This compound, as an alkene with electron-donating alkyl groups, is a suitable monomer for cationic polymerization.[5][6] Coordination polymerization using Ziegler-Natta or metallocene catalysts is also a viable method for producing stereoregular polymers from alpha-olefins.[7][8] Anionic polymerization is generally not effective for such electron-rich olefins.[9][10]

Cationic Polymerization

Cationic polymerization of this compound proceeds through the formation of a tertiary carbocation intermediate, which is relatively stable and readily attacked by another monomer molecule.[6][11] Lewis acids in the presence of a proton source (co-initiator) are effective initiators for this type of polymerization.[5][12]

This protocol describes a representative procedure for the cationic polymerization of this compound using a boron trifluoride diethyl etherate (BF₃·OEt₂) initiator system with water as a co-initiator.

Materials:

-

This compound (purified by distillation over calcium hydride)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Methanol (for quenching and precipitation)

-

Nitrogen or Argon gas (high purity)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.

-

Monomer and Solvent Addition: The flask is charged with 50 mL of anhydrous dichloromethane via a cannula or syringe. Subsequently, 10 mL (approximately 7.45 g, 53.1 mmol) of purified this compound is added.

-

Reaction Cooling: The reaction mixture is cooled to the desired temperature (e.g., -20 °C) using a suitable cooling bath (e.g., an ice-salt bath).

-

Initiator Preparation: In a separate, dry vial under an inert atmosphere, prepare the initiator solution by adding a controlled amount of water (co-initiator) to the BF₃·OEt₂. For example, a 1:1 molar ratio of water to BF₃·OEt₂ can be targeted.

-

Initiation: The polymerization is initiated by the dropwise addition of the prepared BF₃·OEt₂/H₂O initiator solution (e.g., 0.1 mol% relative to the monomer) to the stirred monomer solution.

-

Polymerization: The reaction is allowed to proceed for a set time (e.g., 2 hours) while maintaining the temperature and inert atmosphere. An increase in viscosity is typically observed.

-

Quenching: The polymerization is terminated by the addition of 5 mL of pre-chilled methanol.

-

Polymer Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL) with vigorous stirring. The precipitated polymer is then filtered, washed with fresh methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Illustrative Quantitative Data:

The following table presents expected data from the cationic polymerization of this compound. Actual results will vary based on reaction conditions.

| Entry | Initiator (mol%) | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | BF₃·OEt₂/H₂O (0.1) | -20 | 2 | 75 | 15,000 | 2.1 |

| 2 | BF₃·OEt₂/H₂O (0.1) | 0 | 2 | 85 | 10,000 | 2.5 |

| 3 | AlCl₃/H₂O (0.1) | -20 | 2 | 80 | 18,000 | 1.9 |

Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) would be determined by Gel Permeation Chromatography (GPC).

References

- 1. This compound | C10H20 | CID 137784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 6. A [research.cm.utexas.edu]

- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. ocw.mit.edu [ocw.mit.edu]

Application Notes and Protocols: Copolymerization of 2-Methyl-1-nonene with Other Olefins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copolymerization of olefins is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with tailored properties for a vast array of applications, including advanced materials in the biomedical and pharmaceutical fields. 2-Methyl-1-nonene, a branched alpha-olefin, presents unique opportunities for creating copolymers with specific thermal and mechanical characteristics due to its sterically hindered nature. These application notes provide an overview of the synthesis and characterization of copolymers of this compound with other olefins, primarily ethylene and propylene. The protocols are based on established Ziegler-Natta and metallocene catalysis methods, adapted from literature on structurally similar monomers.

Catalyst Systems for Copolymerization

The choice of catalyst is critical in determining the activity, comonomer incorporation, and microstructure of the resulting copolymer. Both Ziegler-Natta and metallocene catalysts are effective for olefin polymerization.

Ziegler-Natta Catalysts: These are typically heterogeneous catalysts based on titanium compounds (e.g., TiCl₄) supported on magnesium chloride (MgCl₂) and activated by an organoaluminum cocatalyst such as triethylaluminum (Al(C₂H₅)₃)[1][2]. They are widely used in industrial polyolefin production.

Metallocene Catalysts: These are homogeneous catalysts, often based on complexes of Group 4 metals like titanium, zirconium, or hafnium[1][3]. They are known for producing polymers with narrow molecular weight distributions and uniform comonomer incorporation[3]. A common cocatalyst for metallocene systems is methylaluminoxane (MAO)[4].

Experimental Protocols

The following protocols are adapted from established procedures for the copolymerization of ethylene and propylene with structurally similar sterically hindered α-olefins, such as 2-methyl-1-pentene and other long-chain α-olefins[5][6]. Note: These protocols may require optimization for the specific case of this compound.

General Safety Precautions

-

All manipulations involving catalysts and cocatalysts should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

The solvents and monomers should be purified and dried prior to use.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Copolymerization of Ethylene and this compound using a Metallocene Catalyst

This protocol is adapted from the copolymerization of ethylene with 2-methyl-1-pentene using a Cp*TiCl₂(O-2,6-ⁱPr₂-4-R-C₆H₂)/MAO catalyst system[5].

Materials:

-

Metallocene catalyst (e.g., Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiMe₃-C₆H₂))

-

Methylaluminoxane (MAO) solution in toluene

-

High-purity ethylene gas

-

This compound (purified and dried)

-

Anhydrous toluene

-

Methanol (for quenching)

-

Hydrochloric acid (for catalyst residue removal)

-

Nitrogen or Argon gas

Equipment:

-

High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas/liquid injection ports.

-

Schlenk line or glovebox for catalyst handling.

-

Syringes and cannulas for liquid transfer.

Procedure:

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with inert gas.

-

Solvent and Comonomer Addition: A specific volume of anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound. The reactor is then heated to the desired polymerization temperature (e.g., 50 °C).

-

Ethylene Introduction: The reactor is pressurized with ethylene to the desired partial pressure. The ethylene pressure is maintained constant throughout the polymerization.

-

Catalyst Activation and Injection: In a separate Schlenk flask under an inert atmosphere, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added to the catalyst solution to pre-activate it. The catalyst/cocatalyst mixture is then injected into the reactor to initiate polymerization.

-

Polymerization: The reaction is allowed to proceed for a predetermined time, with continuous stirring and monitoring of temperature and pressure.

-

Quenching and Polymer Recovery: The polymerization is terminated by injecting methanol into the reactor. The reactor is then cooled, and the pressure is vented. The polymer product is precipitated, filtered, and washed with a methanol/HCl mixture to remove catalyst residues, followed by washing with pure methanol.

-

Drying: The resulting copolymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Protocol 2: Copolymerization of Propylene and this compound using a Ziegler-Natta Catalyst

This protocol is a general representation of Ziegler-Natta polymerization and is based on procedures for propylene copolymerization with other α-olefins[1].

Materials:

-

Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

-

Triethylaluminum (TEAL) solution in hexane

-

High-purity propylene gas

-

This compound (purified and dried)

-

Anhydrous hexane or heptane

-

Isopropanol (for quenching)

-

Methanol

-

Nitrogen or Argon gas

Equipment:

-

Jacketed glass reactor or stainless-steel autoclave with mechanical stirring, temperature control, and gas/liquid delivery systems.

-

Schlenk line or glovebox.

Procedure:

-

Reactor Setup: The reactor is assembled, dried, and purged with inert gas.

-

Solvent and Cocatalyst Addition: Anhydrous hexane or heptane is added to the reactor, followed by the TEAL solution.

-